
(1,5-Dimethyl-1-ethylhexyloxy) potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,5-Dimethyl-1-ethylhexyloxy) potassium, also known as DM-KEOX, is an organometallic compound that has gained attention in scientific research due to its unique properties. This compound is a potassium salt of a bulky alkoxide ligand, and it has been used in various applications such as catalysis, organic synthesis, and polymerization.
Scientific Research Applications
Potassium in Agriculture and Plant Growth
Potassium (K) is a crucial nutrient in agriculture, significantly impacting plant growth, crop nutrition, and soil health. Research by Römheld & Kirkby (2010) discusses the future needs for research on potassium in agriculture, highlighting its basic knowledge in soils and plant physiology. This review emphasizes the need for more research on potassium availability in soils and its role in mitigating plant stress situations, including diseases, pests, and environmental stresses like drought and salinity (Römheld & Kirkby, 2010).
Etesami et al. (2017) review the mechanisms of potassium solubilizing bacteria (KSB) in promoting plant growth by converting insoluble potassium to soluble forms that plants can uptake. This approach presents an alternative to chemical fertilizers, emphasizing sustainability in agricultural practices (Etesami, Emami, & Alikhani, 2017).
Potassium in Environmental and Material Science
Marianela Hazel Álvarez-Hernández and colleagues (2019) discuss potassium permanganate-based ethylene scavengers in fresh produce, a technology used to delay postharvest maturation and maintain food quality. This review covers over 70 studies on the effectiveness of potassium permanganate in food packaging systems, indicating its potential as a postharvest tool and addressing health, environmental, and safety concerns (Álvarez-Hernández et al., 2019).
Chernyshev, Kravchenko, & Ananikov (2017) analyze the use of plant biomass to produce furan derivatives, including the role of potassium in the conversion process. This research highlights the potential of potassium in sustainable chemistry, offering alternatives to non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Properties
| { "Design of the Synthesis Pathway": "The synthesis of (1,5-Dimethyl-1-ethylhexyloxy) potassium can be achieved through the reaction of 1,5-dimethyl-1-ethylhexanol with potassium hydride in anhydrous tetrahydrofuran (THF) solvent.", "Starting Materials": [ "1,5-dimethyl-1-ethylhexanol", "potassium hydride", "anhydrous tetrahydrofuran (THF)" ], "Reaction": [ "Step 1: Add 1,5-dimethyl-1-ethylhexanol (1.0 equivalent) to a dry round-bottom flask.", "Step 2: Add anhydrous THF (5.0 equivalents) to the flask and stir the mixture at room temperature for 10 minutes.", "Step 3: Add potassium hydride (1.2 equivalents) to the flask slowly while stirring the mixture.", "Step 4: Heat the reaction mixture to 60°C and stir for 4 hours.", "Step 5: Cool the reaction mixture to room temperature and carefully add water (10.0 equivalents) to quench the reaction.", "Step 6: Extract the product with diethyl ether (3 x 50 mL) and dry the organic layer over anhydrous magnesium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure to obtain the desired product, (1,5-Dimethyl-1-ethylhexyloxy) potassium." ] } | |
| 263148-42-1 | |
Molecular Formula |
C10H22KO |
Molecular Weight |
197.38 g/mol |
IUPAC Name |
potassium;3,7-dimethyloctan-3-olate |
InChI |
InChI=1S/C10H22O.K/c1-5-10(4,11)8-6-7-9(2)3;/h9,11H,5-8H2,1-4H3; |
InChI Key |
UVMCOHMRQYTDSD-UHFFFAOYSA-N |
SMILES |
CCC(C)(CCCC(C)C)[O-].[K+] |
Canonical SMILES |
CCC(C)(CCCC(C)C)O.[K] |
Pictograms |
Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1613405.png)
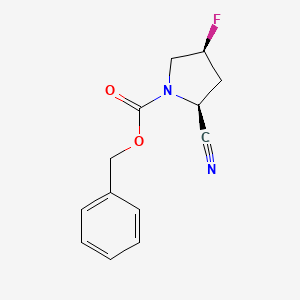
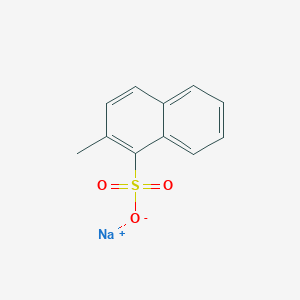
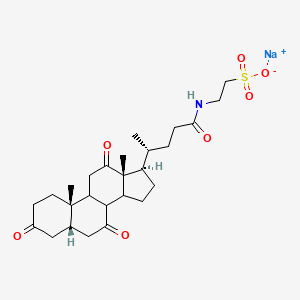
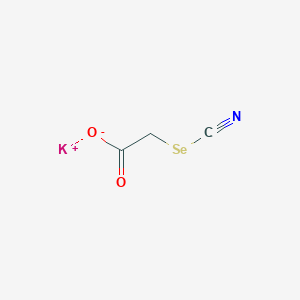
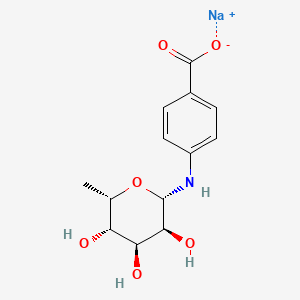

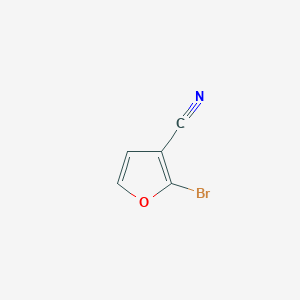


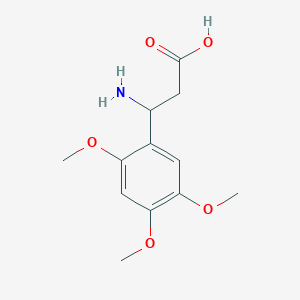
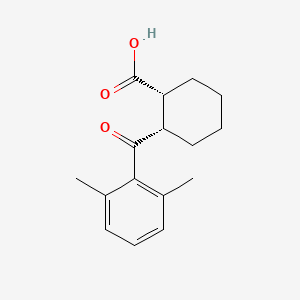
![cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613427.png)
